molecular formula C18H18BrNO B11349786 5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11349786
M. Wt: 344.2 g/mol
InChI Key: POJVECGXSWVUHE-UHFFFAOYSA-N
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Description

5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, a benzyl group substituted with an isopropyl group at the 3-position, and a ketone functional group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the bromination of an indole precursor, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the ketone group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-[4-(methyl)benzyl]-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-[4-(ethyl)benzyl]-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-[4-(tert-butyl)benzyl]-1,3-dihydro-2H-indol-2-one

Uniqueness

5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

IUPAC Name

5-bromo-3-[(4-propan-2-ylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C18H18BrNO/c1-11(2)13-5-3-12(4-6-13)9-16-15-10-14(19)7-8-17(15)20-18(16)21/h3-8,10-11,16H,9H2,1-2H3,(H,20,21)

InChI Key

POJVECGXSWVUHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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